molecular formula C16H14F3NO2 B12120204 2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12120204
M. Wt: 309.28 g/mol
InChI Key: JZTYFQXKMKECHG-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide: is a chemical compound with the following structural formula:

C16H13ClF3NO2\text{C}_{16}\text{H}_{13}\text{ClF}_3\text{NO}_2 C16​H13​ClF3​NO2​

It consists of a trifluoromethyl group, a phenyl ring, and an acetamide moiety. The compound’s synthesis and applications have attracted significant interest due to its unique properties.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for this compound. One common method involves the reaction of 2-methylphenol with 2-(trifluoromethyl)benzoyl chloride, followed by amidation with ammonia or an amine. The reaction proceeds under mild conditions, yielding the desired product.

Industrial Production:

Industrial-scale production typically involves batch or continuous processes. Precursors are combined in the presence of suitable catalysts, and the reaction is optimized for yield and purity.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the trifluoromethyl group may occur, yielding different derivatives.

    Substitution: Substitution reactions at the phenyl ring or acetamide group can modify the compound.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.

Major Products:

The major products depend on the specific reaction conditions. Examples include hydroxylated derivatives, reduced forms, and substituted analogs.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: May exhibit pharmacological effects (e.g., anti-inflammatory, antiviral).

    Industry: Employed in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, affecting biochemical pathways. Further studies are needed to elucidate specific molecular pathways.

Comparison with Similar Compounds

    (2-methyl-5-(trifluoromethyl)phenyl)(thiophen-2-yl)methanol:

    2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide:

Properties

Molecular Formula

C16H14F3NO2

Molecular Weight

309.28 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H14F3NO2/c1-11-6-2-5-9-14(11)22-10-15(21)20-13-8-4-3-7-12(13)16(17,18)19/h2-9H,10H2,1H3,(H,20,21)

InChI Key

JZTYFQXKMKECHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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